Butyl-but-2-ynyl-amine

説明

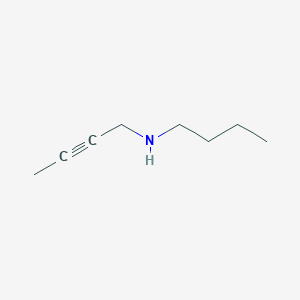

Butyl-but-2-ynyl-amine is an organic compound with the molecular formula C8H15N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

Butyl-but-2-ynyl-amine can be synthesized through nucleophilic substitution reactions involving haloalkanes and amines. One common method involves the reaction of butylamine with 2-bromo-1-butyne under basic conditions to yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

化学反応の分析

Types of Reactions

Butyl-but-2-ynyl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert this compound to its saturated amine counterpart.

Substitution: The amine group can participate in substitution reactions with electrophiles, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Oximes, nitriles

Reduction: Saturated amines

Substitution: Alkylated or acylated amines

科学的研究の応用

Medicinal Chemistry

1. Anticancer Agents

Butyl-but-2-ynyl-amine derivatives have been investigated as potential anticancer agents. Research indicates that compounds with alkyne functionalities can interact with biological targets, such as G-quadruplexes, which are implicated in cancer cell proliferation. For instance, a study developed squaraine-based G-quadruplex ligands that utilized alkyne groups for enhanced binding affinity and cellular interaction, demonstrating the potential of similar structures in drug design .

2. Antibiotic Development

The synthesis of this compound has been explored in the context of developing novel antibiotics. A study on 2-aminopyrimidine derivatives showed that structural modifications, including the introduction of alkyne groups, significantly affected biofilm modulation in bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. This suggests that this compound could be a scaffold for creating new antimicrobial agents .

Materials Science

3. Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing functional polymers. Its terminal alkyne group allows for click chemistry reactions, enabling the formation of complex polymer architectures. This application is particularly relevant in creating materials with specific mechanical or thermal properties tailored for applications in coatings or composites .

Biochemical Applications

4. Enzyme Modulation

Research has shown that this compound can be used to modify enzyme activity. In a directed evolution study, amine-forming enzymes were improved using compounds like this compound as substrates, leading to enhanced catalytic activities essential for biocatalysis in industrial applications .

Case Studies

作用機序

The mechanism of action of butyl-but-2-ynyl-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the amine group can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. The compound’s alkyne group can also participate in cycloaddition reactions, further diversifying its reactivity .

類似化合物との比較

Similar Compounds

Butylamine: A simpler amine with a similar structure but lacking the alkyne group.

2-Butynylamine: Contains the alkyne group but lacks the butyl substituent.

N-Butyl-N-methylamine: Similar structure but with a methyl group instead of the alkyne .

Uniqueness

Butyl-but-2-ynyl-amine is unique due to the presence of both a butyl group and an alkyne group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, distinguishing it from simpler amines .

生物活性

Butyl-but-2-ynyl-amine (C8H15N) is an organic compound classified within the amine family, characterized by its unique structure that includes a butyl group and a but-2-ynyl moiety. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical interactions, and relevant case studies.

This compound has a molecular weight of approximately 125.215 g/mol and features an alkyne functional group, which contributes to its distinct reactivity and biological properties. The compound is known for its utility in organic synthesis and as a precursor in various biochemical applications.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors within biological systems. While detailed mechanisms are still under investigation, several key points have emerged:

-

Target Interactions :

- It has been observed to interact with lysine-modifying enzymes, which play a crucial role in post-translational modifications of proteins.

- The compound may modulate the activity of monoamine oxidases (MAOs), enzymes involved in neurotransmitter degradation.

-

Biochemical Pathways :

- This compound influences various cellular processes, including cell signaling pathways and gene expression.

- Its interactions can lead to changes in cellular metabolism and function, potentially affecting physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Proteomics Applications

In proteomics, this compound is utilized for labeling and modifying proteins, aiding in the identification of protein interactions and functions. This application has facilitated discoveries related to complex biological processes and protein dynamics.

Environmental Chemistry

The compound is also being explored for its ability to remove pollutants from the environment. Its application in adsorbents and catalysts has demonstrated effectiveness in reducing contaminants, contributing to cleaner water treatment processes.

Case Studies

-

Antimicrobial Efficacy :

A study focusing on quaternary amine compounds highlighted their membrane-disrupting properties against Acinetobacter baumannii. The findings suggest that similar structures might offer insights into developing new antimicrobial agents based on this compound . -

Proteomic Insights :

Research involving the use of this compound in proteomics has led to the identification of new protein functions. This application underscores the compound's role in advancing our understanding of cellular mechanisms. -

Environmental Impact :

Investigations into the environmental applications of this compound have revealed its potential for use in sustainable chemical processes. Its ability to facilitate reactions under mild conditions aligns with green chemistry principles, promoting eco-friendly practices.

特性

IUPAC Name |

N-but-2-ynylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-3-5-7-9-8-6-4-2/h9H,3,5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDPHGUGBHLNNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389986 | |

| Record name | Butyl-but-2-ynyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436099-56-8 | |

| Record name | Butyl-but-2-ynyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。